Magnesium;dibromide;hexahydrate

Vue d'ensemble

Description

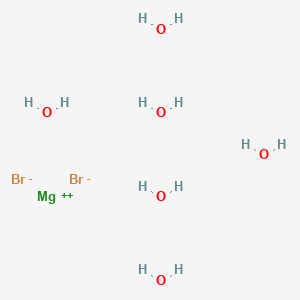

Magnesium dibromide hexahydrate, also known as Magnesium bromide hexahydrate, is a white crystalline solid . It has a linear formula of MgBr2 · 6H2O . The CAS Number is 13446-53-2 and the molecular weight is 292.20 .

Molecular Structure Analysis

The molecular structure of Magnesium dibromide was investigated using high-level computational techniques and gas-phase electron diffraction . The vapor consisted of about 88% monomeric and 12% dimeric species at the electron diffraction experimental conditions at 1065 K .

Chemical Reactions Analysis

Magnesium is a silvery metal that is quite active, reacting slowly with boiling (but not cold) water to give hydrogen and the rather insoluble magnesium hydroxide .

Physical And Chemical Properties Analysis

Magnesium dibromide hexahydrate is a white, hygroscopic hexagonal crystal in its anhydrous form. In its hexahydrate form, it is a colorless monoclinic crystal . It has a density of 2000 kg/m³ .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Magnesium dibromide hexahydrate serves as a catalyst in organic synthesis, particularly in the Biginelli reaction . This reaction is a one-pot synthesis method used to create dihydropyrimidines, which are compounds with a wide range of biological activities.

Electrochemical Oxidation

In electrochemistry, it is used as an electrolyte and an active bromine source for the oxidation of secondary alcohols . This application is crucial for the development of energy storage devices and understanding the electrochemical properties of materials.

Enzymatic Studies

Magnesium ions play a vital role as a co-factor for many enzymes, including deoxyribonuclease (DNase) and various restriction enzymes . The hexahydrate form provides a hydrated magnesium ion source that is essential for the proper functioning of these enzymes.

Flame Retardancy

Magnesium dibromide hexahydrate is utilized as a flame retardant . Its bromide ions release upon heating, which helps in inhibiting the flame propagation in materials.

Material Science

This compound is also significant in material science, where it can be used to modify the properties of materials, such as increasing conductivity or altering optical properties .

Mécanisme D'action

Target of Action

Magnesium dibromide hexahydrate, also known as magnesium bromide hexahydrate, is a white crystalline solid . It primarily targets the nervous system and is often used as a mild sedative and as an anticonvulsant for the treatment of nervous disorders . It can also act as a catalyst in organic synthesis .

Mode of Action

It is known that magnesium ions play a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . In the nervous system, magnesium has a depressant effect at synapses and its mechanism of action is related to competition between calcium and magnesium in the stimulus–secretion coupling processes in transmitter release .

Biochemical Pathways

Magnesium is involved in several biochemical pathways. It participates in energy generation and is required for DNA and RNA synthesis, reproduction, and protein synthesis . Additionally, magnesium acts as a calcium antagonist and protects vascular endothelial cells from oxidative stress .

Pharmacokinetics

It is known that magnesium is water-soluble and somewhat soluble in alcohol . This solubility could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of magnesium dibromide hexahydrate’s action can vary depending on its use. As a sedative or anticonvulsant, it can help to calm the nervous system and reduce symptoms of nervous disorders . When used as a catalyst in organic synthesis, it can facilitate the formation of dihydropyrimidines via a one-pot Biginelli reaction .

Action Environment

The action of magnesium dibromide hexahydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Additionally, its stability and efficacy as a catalyst can be influenced by the presence of other substances in the reaction mixture .

Safety and Hazards

Magnesium dibromide hexahydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Orientations Futures

Propriétés

IUPAC Name |

magnesium;dibromide;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLXXNHIGIJYQQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589950 | |

| Record name | Magnesium bromide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesiumbromidehexahydrate | |

CAS RN |

13446-53-2 | |

| Record name | Magnesium bromide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bromide (MgBr2), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main structural motif of Magnesium Dibromide Hexahydrate and other similar magnesium halide hydrates?

A1: The crystal structures of Magnesium Dibromide Hexahydrate, along with other water-rich magnesium halide hydrates, consistently feature Mg(H2O)6 octahedra as their fundamental building blocks [, ]. This means that a central magnesium ion (Mg2+) is surrounded by six water molecules, forming an octahedral complex. The bromide anions (Br-) are then incorporated into a network of hydrogen bonds (O—H···X) with these octahedra.

Q2: Are there any noticeable variations in the Mg(H2O)6 octahedra across different magnesium halide hydrates?

A2: While the Mg(H2O)6 octahedra are consistently present in these structures, the research indicates that the dimensions and angles within these complexes remain very similar across different magnesium halide hydrates [, ]. Furthermore, any observed variations in these parameters are not found to be systematic. This suggests that the Mg(H2O)6 octahedron is a relatively stable and consistent structural unit in these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)

![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)